molecular formula C8H5ClN2O2 B1417967 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid CAS No. 800401-68-7

5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Cat. No.: B1417967
CAS No.: 800401-68-7
M. Wt: 196.59 g/mol
InChI Key: MIJRRMLODIKPEA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid are multiple receptor tyrosine kinases, including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit), and fms-like tyrosine kinase-3 (Flt-3) . These targets play a crucial role in cell signaling and growth.

Mode of Action

This compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal signaling pathways, leading to changes in cellular processes.

Biochemical Pathways

The inhibition of the receptor tyrosine kinases by this compound affects various biochemical pathways. These pathways are involved in cell growth and differentiation. The downstream effects of this disruption can lead to the inhibition of cell proliferation and potentially have anti-cancer effects .

Result of Action

The molecular and cellular effects of this compound’s action are primarily the result of its inhibition of receptor tyrosine kinases. This inhibition can disrupt normal cell signaling and growth, potentially leading to anti-proliferative and anti-cancer effects .

Biochemical Analysis

Biochemical Properties

5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with receptor tyrosine kinases, including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit), and fms-like tyrosine kinase-3 (Flt-3) . These interactions are crucial for its potential therapeutic effects, as inhibiting these enzymes can modulate various signaling pathways involved in cell proliferation and survival.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. It has been observed to inhibit the proliferation of cancer cells by targeting fibroblast growth factor receptors (FGFRs), which are involved in cell growth and differentiation . Additionally, this compound can induce apoptosis in cancer cells, thereby reducing tumor growth. It also affects cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of receptor tyrosine kinases, leading to the inhibition of downstream signaling pathways . This inhibition can result in decreased cell proliferation, increased apoptosis, and altered gene expression. The compound’s ability to bind to these enzymes and block their activity is a key aspect of its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound can effectively inhibit target enzymes and reduce tumor growth without causing significant toxicity . At higher doses, it may exhibit toxic effects, including damage to normal tissues and organs. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. It has been shown to affect the metabolism of cancer cells by inhibiting key enzymes involved in metabolic processes . This inhibition can lead to changes in metabolic flux and alterations in metabolite levels, which can impact cell growth and survival.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence its localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Its activity and function can be influenced by its localization, as it may interact with different biomolecules in various subcellular environments. Studying its localization can provide insights into its mechanism of action and potential therapeutic applications.

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both a chlorine atom and a carboxylic acid group. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable intermediate in the synthesis of various biologically active molecules .

Properties

IUPAC Name

5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-7-2-4-1-5(8(12)13)11-6(4)3-10-7/h1-3,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJRRMLODIKPEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=CN=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660000
Record name 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

800401-68-7
Record name 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=800401-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Route B: A mixture of 6-chloro-4-iodopyridin-3-ylamine (Preparation 106, 0.33 g, 1.30 mmol), pyruvic acid (0.27 mL, 3.89 mmol), DABCO (0.44 g, 3.89 mmol) and palladium acetate (0.015 g, 0.07 mmol) in dry DMF was stirred vigorously and degassed with argon for 15 min. The reaction mixture was heated to 107° C. for 5 h. The reaction mixture was allowed to cool to rt and stirred for 16 h. The volatiles were removed under reduced pressure and the residue partitioned between ethyl acetate (100 mL) and water (50 mL). The layers were separated and the aqueous extracted with ethyl acetate (2×50 mL). The combined organics were extracted with aqueous NaOH (2M, 3×70 mL). The combined aqueous extracts were acidified to pH 4 by careful addition of glacial acetic acid, then extracted with ethyl acetate (3×60 mL). The combined organics were washed with brine (50 mL), dried (MgSO4), filtered and concentrated in vacuo to give the title compound as a brown solid. RT=2.72 min, m/z (ES+)=197 [M+H]+
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
0.27 mL
Type
reactant
Reaction Step One
Name
Quantity
0.44 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.015 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Route A: To a solution of 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid ethyl ester (Preparation 17, 1.78 g, 7.9 mmol) in ethanol (70 mL) was added sodium hydroxide solution (5.2 mL, 2M, 10.3 mmol) and the mixture heated under reflux for 2 h. The solvent was removed in vacuo and the solid dissolved in water (150 mL) and acidified to pH 4 with acetic acid to give the title compound as a brown solid that was isolated by filtration. δH (CD3OD): 7.13 (1H, s), 7.68 (1H, s), 8.58 (1H, s); m/z (ES+)=197 [M+H]+.
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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